![molecular formula C18H16N2O2 B2543855 N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide CAS No. 114879-36-6](/img/structure/B2543855.png)
N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide is a chemical entity that has been the subject of various studies due to its potential applications in the field of medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and aromatic rings have been synthesized and analyzed for their structural, electronic, and biological properties. These studies provide insights into the behavior of such compounds in different environments and their potential interactions with biological targets.
Synthesis Analysis
The synthesis of related acetamide compounds often involves multi-step reactions, starting from simple aromatic amines and proceeding through acylation, alkylation, or other functional group transformations. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, other studies have reported the synthesis of acetamide derivatives through nucleophilic reactions, acetylation, and other synthetic strategies . These methods highlight the versatility of synthetic approaches for creating a wide array of acetamide derivatives with varying substituents and structural features.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the structure of N-(2-hydroxyphenyl)acetamide derivatives was investigated using NMR spectroscopy and X-ray single-crystal analysis . The crystal structure of a monoclinic polymorph of N-[4-(acetyloxy)phenyl]acetamide was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding patterns . These studies demonstrate the importance of molecular structure analysis in understanding the conformation and stability of acetamide compounds.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups and the reaction conditions. The papers provided do not detail specific reactions involving N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide, but they do discuss the reactivity of similar compounds. For example, the reactivity of a compound was analyzed using MEP analysis in polar liquids, indicating electron-rich and electron-poor sites that could be relevant for further chemical transformations . Additionally, the intramolecular interactions and charge transfer energies of acetamide derivatives have been studied using the NBO method .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The electronic properties, such as HOMO-LUMO energy gaps, have been determined using DFT calculations, providing insights into the chemical reactivity and stability of these compounds . The biological properties, including drug mechanism ADMET and molecular docking studies, have been predicted to assess the potential of these compounds as therapeutic agents . Furthermore, the vibrational spectroscopic assignment of acetamide derivatives has been determined by quantum computation, which is essential for understanding their behavior in different environments .
Applications De Recherche Scientifique
Chemoselective Acetylation
The compound has been utilized in the chemoselective acetylation of 2-aminophenol, serving as an intermediate in the synthesis of antimalarial drugs. The process involves using different acyl donors and optimizing parameters such as agitation speed, solvent type, and temperature, with vinyl acetate identified as the most effective acyl donor. This synthesis is kinetically controlled and follows a ternary complex model with inhibition by vinyl acetate (Magadum & Yadav, 2018).
Biological Assessment and Synthesis
The compound has been involved in the microwave-assisted synthesis and structural elucidation of derivatives that have been assessed for antimicrobial activity against various bacterial strains and fungal species. Certain derivatives exhibited high inhibitory effects, indicating potential applications in combating microbial infections (Ghazzali et al., 2012).
Anticancer and Anti-inflammatory Applications
Derivatives of the compound have been synthesized and assessed for their potential anticancer, anti-inflammatory, and analgesic properties. Certain derivatives, particularly those with halogens on the aromatic ring, showed promising activities in this domain, highlighting the compound's potential in developing therapeutic agents (Rani et al., 2014).
Molecular Docking and Biological Interactions
The compound has also been studied for its structural parameters, electron behavior, and biological properties using computational tools. It involved molecular docking studies to investigate its fungal and cancer activities, providing insights into its potential as a drug candidate (Bharathy et al., 2021).
Propriétés
IUPAC Name |
N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)19-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20-14(2)22/h5-12H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJCAZYCLGOEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2543772.png)
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)
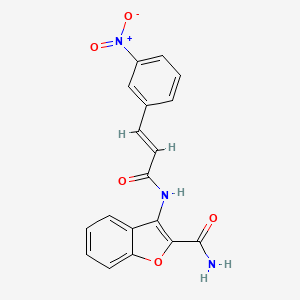
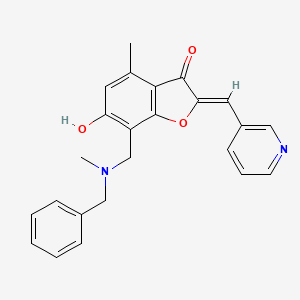
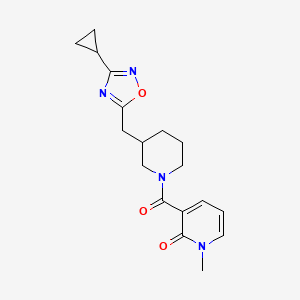
![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)
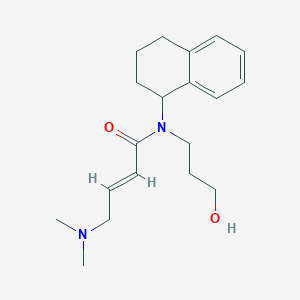
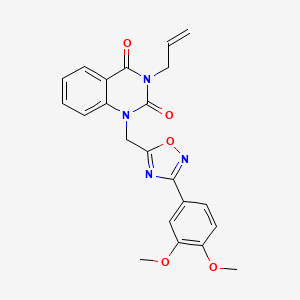
![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2543784.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)